molecular formula C18H13BrClNO4S B301189 5-(5-Bromo-3-ethoxy-2-hydroxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione

5-(5-Bromo-3-ethoxy-2-hydroxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione

Cat. No. B301189
M. Wt: 454.7 g/mol
InChI Key: AAINBKQYOURRRV-CHHVJCJISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(5-Bromo-3-ethoxy-2-hydroxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione, commonly known as BTEC, is a thiazolidinedione derivative that has been extensively studied for its potential therapeutic applications. BTEC has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor properties. In

Mechanism of Action

The mechanism of action of BTEC involves the modulation of various signaling pathways. BTEC has been shown to inhibit the NF-κB pathway, which is a key regulator of inflammation. BTEC also activates the Nrf2 pathway, which is involved in the regulation of antioxidant response. Furthermore, BTEC has been found to induce apoptosis and inhibit cell proliferation in cancer cells by modulating the expression of various genes and proteins.
Biochemical and Physiological Effects:
BTEC has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, in vitro and in vivo. BTEC has also been found to scavenge free radicals and protect against oxidative stress-induced cell damage. In addition, BTEC has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

Advantages and Limitations for Lab Experiments

BTEC has several advantages for lab experiments. It is easy to synthesize and purify, and it exhibits a wide range of biological activities. However, BTEC has some limitations as well. It has poor solubility in water, which can limit its use in in vivo studies. In addition, BTEC has not been extensively studied in animal models, which limits its potential for clinical applications.

Future Directions

There are several future directions for the study of BTEC. One potential direction is to investigate its potential therapeutic applications in various diseases, such as cancer, inflammation, and oxidative stress. Another direction is to explore its mechanism of action in more detail, particularly with respect to its modulation of various signaling pathways. Furthermore, future studies could focus on improving the solubility and bioavailability of BTEC, which could enhance its potential for clinical applications.

Synthesis Methods

BTEC can be synthesized using a simple and efficient method. The synthesis involves the condensation of 5-bromo-3-ethoxy-2-hydroxybenzaldehyde with 3-chlorophenylthiourea in the presence of a base catalyst, followed by cyclization with chloroacetic acid. The final product is obtained after purification and recrystallization.

Scientific Research Applications

BTEC has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, antioxidant, and antitumor properties. BTEC has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, via the NF-κB pathway. BTEC has also been found to scavenge free radicals and protect against oxidative stress-induced cell damage. In addition, BTEC has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

properties

Product Name

5-(5-Bromo-3-ethoxy-2-hydroxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione

Molecular Formula

C18H13BrClNO4S

Molecular Weight

454.7 g/mol

IUPAC Name

(5Z)-5-[(5-bromo-3-ethoxy-2-hydroxyphenyl)methylidene]-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C18H13BrClNO4S/c1-2-25-14-8-11(19)6-10(16(14)22)7-15-17(23)21(18(24)26-15)13-5-3-4-12(20)9-13/h3-9,22H,2H2,1H3/b15-7-

InChI Key

AAINBKQYOURRRV-CHHVJCJISA-N

Isomeric SMILES

CCOC1=CC(=CC(=C1O)/C=C\2/C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl)Br

SMILES

CCOC1=C(C(=CC(=C1)Br)C=C2C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl)O

Canonical SMILES

CCOC1=CC(=CC(=C1O)C=C2C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl)Br

Origin of Product

United States

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